molecular formula C17H14N2O5S B11999212 ethyl 4-methyl-2-(2-oxo-2H-chromene-3-carboxamido)thiazole-5-carboxylate

ethyl 4-methyl-2-(2-oxo-2H-chromene-3-carboxamido)thiazole-5-carboxylate

Cat. No.: B11999212
M. Wt: 358.4 g/mol
InChI Key: WTJXKJGVBIDSSV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a coumarin moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the coumarin moiety with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the coumarin moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The planar structure of the coumarin moiety allows it to intercalate between DNA bases, disrupting replication and transcription processes.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring and a coumarin moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H14N2O5S/c1-3-23-16(22)13-9(2)18-17(25-13)19-14(20)11-8-10-6-4-5-7-12(10)24-15(11)21/h4-8H,3H2,1-2H3,(H,18,19,20)

InChI Key

WTJXKJGVBIDSSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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